molecular formula C12H15N3 B14881947 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine

Cat. No.: B14881947
M. Wt: 201.27 g/mol
InChI Key: FRDIELZLKCZKLV-UHFFFAOYSA-N
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Description

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a piperidine substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine can be achieved through various synthetic methodologiesThis process often requires the use of catalysts and specific reaction conditions to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often require the presence of a suitable base or catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield imidazo[1,5-a]pyridine derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine ring .

Mechanism of Action

The mechanism of action of 3-(Piperidin-3-yl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperidin-3-yl)imidazo[1,5-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidine ring at the 3-position can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-piperidin-3-ylimidazo[1,5-a]pyridine

InChI

InChI=1S/C12H15N3/c1-2-7-15-11(5-1)9-14-12(15)10-4-3-6-13-8-10/h1-2,5,7,9-10,13H,3-4,6,8H2

InChI Key

FRDIELZLKCZKLV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC=C3N2C=CC=C3

Origin of Product

United States

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